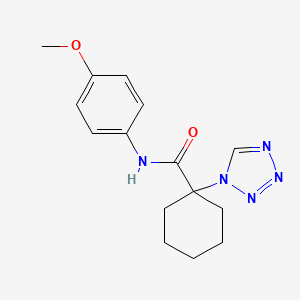![molecular formula C21H25N3O5 B4507104 4-[({[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B4507104.png)
4-[({[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]cyclohexanecarboxylic acid
Descripción general
Descripción
4-[({[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C21H25N3O5 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.17942091 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Cyclic Dipeptidyl Ureas Synthesis : Research on the synthesis of cyclic dipeptidyl ureas, involving compounds like cyclohexyl or benzyl isocyanide and benzoyl- or 4-methoxybenzoylformic acid, showcases advanced synthetic methodologies that could be applicable to the synthesis of complex molecules such as the one you're interested in. These methods highlight the versatility of Ugi reactions and subsequent transformations for creating novel heterocyclic compounds (Sañudo et al., 2006).
Electrochemical Behavior : Studies on the electrochemical behavior of related compounds, such as unsymmetrical dihydropyridines in protic mediums, can provide insights into the electrochemical properties that could be expected from the compound . These studies offer a foundation for exploring electrochemical applications in organic synthesis and analytical chemistry (David et al., 1995).
Potential Applications in Medicinal Chemistry
Anticonvulsant Enaminones : The structural analysis of anticonvulsant enaminones, including hydrogen bonding and conformational studies, provides valuable information on the pharmacophore requirements for biological activity. Such insights can guide the design of new therapeutic agents, suggesting potential medicinal applications of structurally related compounds (Kubicki et al., 2000).
Xanthine Oxidase Inhibitory Studies : Research on Schiff base ligands and their metal complexes, demonstrating antioxidant and xanthine oxidase inhibitory activities, indicates the potential for developing novel inhibitors of enzymatic activity. This suggests that related compounds could be explored for their therapeutic potential in diseases where oxidative stress and xanthine oxidase are implicated (Ikram et al., 2015).
Advanced Materials and Catalysis
- Catalysis and Oxidation Processes : Studies on sulfonated Schiff base copper(II) complexes as catalysts for alcohol oxidation reveal the importance of molecular structure in catalytic efficiency and selectivity. This underscores the potential of related compounds in catalysis, particularly in the selective oxidation of organic substrates (Hazra et al., 2015).
Propiedades
IUPAC Name |
4-[[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-29-17-8-6-15(7-9-17)18-10-11-20(26)24(23-18)13-19(25)22-12-14-2-4-16(5-3-14)21(27)28/h6-11,14,16H,2-5,12-13H2,1H3,(H,22,25)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNCCJRERCJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507035.png)
![1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4507048.png)

![1-{[1-({5-[(2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4507061.png)
![N-1H-indol-6-yl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4507068.png)

![2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetamide](/img/structure/B4507084.png)
![N-[3-(acetylamino)phenyl]-2-(3-acetyl-1H-indol-1-yl)acetamide](/img/structure/B4507094.png)
![methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4507097.png)
![2-(4-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B4507108.png)

![4-[3-(5-methyl-1H-indol-1-yl)propanoyl]-2-piperazinone](/img/structure/B4507120.png)
![N-(2-methoxybenzyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4507126.png)
![7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4507133.png)
